molecular formula C17H12BaN4O6S B12704008 Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate CAS No. 82469-76-9

Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate

Cat. No.: B12704008
CAS No.: 82469-76-9
M. Wt: 537.7 g/mol
InChI Key: UYBVUDJBJKBSBV-UHFFFAOYSA-L
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Description

Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound is notable for its unique structure, which includes a barium ion coordinated with a benzoate group and an azo-linked pyrazolone derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate typically involves a multi-step process:

    Formation of the Azo Compound: The initial step involves the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.

    Complexation with Barium: The azo compound is then reacted with barium chloride in an aqueous medium to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the diazotization and coupling reactions.

    Purification: The product is purified using crystallization or filtration techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The benzoate group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate has several applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the manufacturing of colored materials and coatings.

Mechanism of Action

The mechanism of action of Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, altering their function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)acetate
  • Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)propanoate

Uniqueness

Barium 2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes with barium ions and its vivid coloration make it particularly valuable in various applications.

Properties

CAS No.

82469-76-9

Molecular Formula

C17H12BaN4O6S

Molecular Weight

537.7 g/mol

IUPAC Name

barium(2+);2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C17H14N4O6S.Ba/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;/h2-9,15H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

UYBVUDJBJKBSBV-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Ba+2]

Origin of Product

United States

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